molecular formula C7H9BrN2O2 B1277774 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid CAS No. 956396-56-8

3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B1277774
CAS No.: 956396-56-8
M. Wt: 233.06 g/mol
InChI Key: RJAQBTLQNAPMSK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 4-bromo-5-methyl-1H-pyrazole with a suitable propanoic acid derivative under controlled conditions. One common method includes the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

    Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides.

Scientific Research Applications

3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the pyrazole ring can influence the compound’s binding affinity and selectivity. The propanoic acid moiety may also play a role in the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar compounds to 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid include:

The uniqueness of this compound lies in its combination of the pyrazole ring with a propanoic acid moiety, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-bromo-5-methylpyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-5-6(8)4-9-10(5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAQBTLQNAPMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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